1,2-Dichloro-4-iodo-5-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

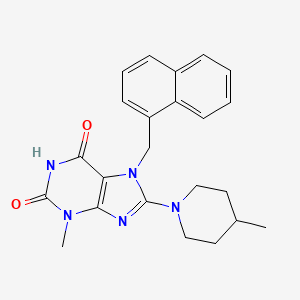

1,2-Dichloro-4-iodo-5-nitrobenzene is an organic compound. It is a derivative of benzene, which is a colorless liquid that is one of the fundamental compounds in organic chemistry . The compound is related to 1,2-dichlorobenzene by the replacement of one H atom with a nitro functional group .

Synthesis Analysis

The synthesis of 1,2-Dichloro-4-iodo-5-nitrobenzene can be achieved through several methods. One method involves the nitration of 1,2-dichlorobenzene, which can be controlled at around 0°C or slightly above room temperature . Another method involves the chlorination of 1-chloro-4-nitrobenzene .Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-4-iodo-5-nitrobenzene is C6H3Cl2NO2 . The compound has a molar mass of 192.01 . The structure is related to 1,2-dichlorobenzene by the replacement of one H atom with a nitro functional group .Chemical Reactions Analysis

The chemical reactions of 1,2-Dichloro-4-iodo-5-nitrobenzene involve the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine, which occurs readily in ethanol solution at room temperature .Physical And Chemical Properties Analysis

1,2-Dichloro-4-iodo-5-nitrobenzene appears as colorless-to-tan needle-like crystals . It has a density of 1.56 g/cm³ at 15°C . The compound has a boiling point of 255°C and a melting point between 39-41°C . It is insoluble in water .Scientific Research Applications

Structural and Computational Analysis

Studies on nitrobenzene derivatives, including those with halogens like chlorine and iodine, focus on the intermolecular interactions and energies in their crystalline structures. These interactions are crucial for understanding the molecular packing and potential applications in material science. For example, the analysis of halogenated nitrobenzenes reveals significant interactions such as π-stacked, halogen...O(nitro), and C-H...O(nitro) contacts, which contribute to the cohesive attraction between molecules in the structures (Bosch, Bowling, & Speetzen, 2022).

Synthesis and Catalytic Applications

Research on the synthesis of chloro-nitrobenzene compounds provides insights into the optimization of reaction conditions for improved yield and efficiency. These methods are relevant for producing halogenated nitrobenzene derivatives, indicating potential pathways for synthesizing 1,2-Dichloro-4-iodo-5-nitrobenzene and its applications in chemical manufacturing and as intermediates in organic synthesis (Hui-ping, 2005).

Vibrational Spectroscopy and Molecular Studies

Vibrational spectroscopy studies, including FTIR and Raman spectroscopy, on dichloro-nitrobenzene compounds offer insights into their molecular structure, vibrational modes, and electronic properties. These studies are essential for understanding the chemical behavior and potential applications of 1,2-Dichloro-4-iodo-5-nitrobenzene in materials science and molecular engineering. The computational and experimental analyses provide data on the HOMO-LUMO gap, chemical shifts, and hyperpolarizability, which are critical for exploring the compound's utility in electronic and optical materials (Krishnakumar, Barathi, & Mathammal, 2012).

Mechanism of Action

The mechanism of action for the reactions of 1,2-Dichloro-4-iodo-5-nitrobenzene involves the formation of a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .

Safety and Hazards

properties

IUPAC Name |

1,2-dichloro-4-iodo-5-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2INO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUAKXBFFAYDRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)I)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-4-iodo-5-nitrobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501012.png)

![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2501013.png)

![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]benzonitrile](/img/structure/B2501015.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2501019.png)

![{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2501022.png)

![2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2501024.png)

![5-((4-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501033.png)